hippocalcin protein structure and domains
hippocalcin protein structure and domains
An In-depth Technical Guide to Hippocalcin: Protein Structure, Domains, and Function
Abstract
Hippocalcin (HPCA) is a neuron-specific calcium-binding protein and a member of the Neuronal Calcium Sensor (NCS) family, which is predominantly expressed in the pyramidal cells of the hippocampus.[1][2][3] It plays a crucial role as a calcium sensor in various signaling pathways that regulate synaptic plasticity, neuronal differentiation, and cellular homeostasis.[2][4][5] Structurally, hippocalcin is characterized by the presence of four EF-hand motifs and an N-terminal myristoylation site, which are central to its function.[6] Its mechanism of action is primarily governed by a Ca²⁺/myristoyl switch, enabling its translocation from the cytosol to cellular membranes upon calcium binding.[4][6] This guide provides a comprehensive overview of the structure, domains, and functional roles of hippocalcin, along with quantitative data and detailed experimental protocols for its study.
Protein Structure and Domains
Hippocalcin is a small protein of approximately 22 kDa, composed of 193-195 amino acids.[3][7][8] Its three-dimensional structure features the canonical helix-loop-helix topology characteristic of the EF-hand superfamily.[6][9] The core structure is comprised of four EF-hand motifs, although only three are capable of binding calcium ions.[6][7]
N-Terminal Myristoylation
Hippocalcin undergoes co-translational, irreversible myristoylation at its N-terminal glycine (B1666218) residue (Gly2).[7][8][10] This lipid modification involves the attachment of a 14-carbon saturated fatty acid, myristate. In the Ca²⁺-free (apo) state, the myristoyl group is sequestered within a hydrophobic pocket of the protein.[4] This myristoylation is essential for the protein's Ca²⁺-dependent association with cellular membranes.[7][10] The N-terminal myristoylation motif, specifically the first 14 residues, is sufficient to target proteins to the plasma membrane and Golgi complex.[11]
EF-Hand Domains
The EF-hand is a conserved helix-loop-helix structural motif found in a large family of calcium-binding proteins.[9] The motif consists of two alpha-helices connected by a loop of typically 12 amino acids that coordinates a single calcium ion.[9] Hippocalcin contains four such EF-hand domains (EF-1 to EF-4).[6][8] However, mutational and binding analyses have shown that only EF-2, EF-3, and EF-4 are functional and capable of binding Ca²⁺ with high affinity.[6][7][10] The first EF-hand motif is considered non-functional for calcium binding. Upon binding Ca²⁺, these domains undergo a significant conformational change, which is critical for hippocalcin's function.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for human hippocalcin.
Table 1: General Properties of Human Hippocalcin
| Property | Value | Reference |
| Gene Name | HPCA | [1][12] |
| Amino Acid Count | 193 | [8] |
| Calculated Molecular Mass | ~22.5 kDa | [3][7] |
| Total Structure Weight (PDB: 5G4P) | 45.15 kDa (Dimer) | [13] |
| Post-Translational Modification | N-myristoyl glycine | [8] |
Table 2: Crystallographic Data for Human Hippocalcin (PDB ID: 5G4P)
| Parameter | Value | Reference |
| Method | X-RAY DIFFRACTION | [13] |
| Resolution | 2.42 Å | [13] |
| R-Value Work | 0.225 | [13] |
| R-Value Free | 0.277 | [13] |
| R-Value Observed | 0.228 | [13] |
Table 3: Calcium-Binding Affinity of Unmyristoylated Human Hippocalcin
| Protein Variant | Dissociation Constant (Kd) | Hill Coefficient (n) | Reference |
| Wild-Type | 65 ± 4 nM | 1.4 ± 0.1 | [6] |
| T71N Mutant (DYT2 Dystonia) | 93 ± 12 nM | 0.7 ± 0.1 | [6] |
| A190T Mutant (DYT2 Dystonia) | 77 ± 5 nM | 1.3 ± 0.1 | [6] |
Signaling Pathways and Molecular Function
Hippocalcin's function as a calcium sensor is mediated by its ability to undergo a calcium-induced conformational change, leading to interactions with various downstream targets.
The Ca²⁺/Myristoyl Switch Mechanism
The primary mechanism of hippocalcin activation is the "Ca²⁺/myristoyl switch".[4] In the low-calcium state, the myristoyl group is hidden. An increase in intracellular Ca²⁺ concentration leads to Ca²⁺ binding to the EF-hands, triggering a conformational change that extrudes the myristoyl group.[4][6] This exposed lipid anchor then facilitates the translocation of hippocalcin from the cytosol to cellular membranes, particularly the plasma membrane and trans-Golgi network, where it can interact with its target proteins.[4][8][11]
Role in Long-Term Depression (LTD)
Hippocalcin is a critical calcium sensor in NMDAR-dependent hippocampal LTD, a form of synaptic plasticity.[4][14] Following an increase in postsynaptic Ca²⁺, hippocalcin binds to the β2-adaptin subunit of the AP2 adaptor complex.[15] This Ca²⁺-dependent interaction facilitates the clathrin-mediated endocytosis of AMPA receptors, leading to a reduction in synaptic strength.[4]
Interaction with Other Proteins
-
Voltage-Gated Calcium Channels (VGCCs): Hippocalcin interacts directly with P/Q- and N-type VGCCs, potentially playing a role in regulating their activity.[6][8][13] Mutations causing DYT2 dystonia impair this regulation, leading to increased calcium influx.[6][13]
-
Phospholipase D (PLD): Hippocalcin is involved in the Ca²⁺-mediated activation of PLD1 and PLD2.[1][2][5]
-
MAP Kinase Signaling: Hippocalcin has been shown to influence the Ras/extracellular signal-regulated kinase (ERK) cascade.[4]
-
STAT3 Pathway: In hippocampal neural precursor cells, hippocalcin can activate STAT3, promoting astrocytic differentiation.[5]
Experimental Protocols
The study of hippocalcin's structure and function relies on several key biochemical and biophysical techniques.
X-Ray Crystallography for Structure Determination
This protocol provides a general workflow for determining the crystal structure of hippocalcin.
Methodology:
-
Protein Expression and Purification: Recombinant, unmyristoylated hippocalcin is overexpressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.
-
Crystallization: Purified hippocalcin (at concentrations up to 50 mg/ml) is subjected to crystallization screening using the sitting-drop vapor diffusion method.[6] A typical condition for wild-type hippocalcin involves a reservoir solution of 0.1 M sodium citrate (B86180) (pH 5.5), 18% v/v 2-propanol, and 16% w/v PEG 4000.[6]
-
Data Collection: Crystals are cryo-protected (e.g., with paratone-N) and flash-cooled in liquid nitrogen.[6] X-ray diffraction data are collected at a synchrotron source.[6]
-
Structure Solution and Refinement: The diffraction data are processed, scaled, and the structure is solved using molecular replacement with a homologous protein structure as a search model. The resulting model is then refined to yield the final atomic coordinates.[6]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to obtain atomic-level information about the structure, dynamics, and interactions of hippocalcin in solution.[14]
Methodology:
-
Isotope Labeling: ¹⁵N and/or ¹³C-labeled hippocalcin is expressed in E. coli grown in minimal media supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.
-
Sample Preparation: The purified, labeled protein is concentrated and placed in a suitable buffer, typically containing 90% H₂O/10% D₂O.
-
Data Acquisition: A series of multi-dimensional NMR experiments are performed. A 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum is a common starting point, providing a unique signal for each amino acid residue in the protein backbone.[16]
-
Resonance Assignment and Structure Calculation: Further experiments (e.g., triple-resonance experiments) are used to assign the chemical shifts to specific atoms in the protein sequence.[14] Structural restraints (from NOEs, J-couplings, etc.) are then used to calculate a family of 3D structures.
Calcium-Binding Assays
The affinity of hippocalcin for calcium is often measured by monitoring the change in its intrinsic tryptophan fluorescence upon Ca²⁺ titration.[6]
Methodology:
-
Sample Preparation: A solution of purified, unmyristoylated hippocalcin is prepared in a calcium-free buffer (containing a Ca²⁺ chelator like EGTA) at a known concentration.
-
Fluorescence Measurement: The protein solution is placed in a fluorometer. The intrinsic tryptophan fluorescence is excited at ~280-295 nm, and the emission spectrum is recorded (typically with a maximum around 340 nm).[6]
-
Calcium Titration: Small aliquots of a concentrated CaCl₂ solution are incrementally added to the protein sample. After each addition, the fluorescence emission is measured.
-
Data Analysis: The change in fluorescence intensity is plotted against the free Ca²⁺ concentration. The resulting binding curve is then fitted to the Hill equation to determine the dissociation constant (Kd) and the Hill coefficient (n), which indicates the degree of cooperativity.[6]
References
- 1. Hippocalcin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular cloning of hippocalcin, a novel calcium-binding protein of the recoverin family exclusively expressed in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippocalcin signaling via site-specific translocation in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hippocalcin Is Required for Astrocytic Differentiation through Activation of Stat3 in Hippocampal Neural Precursor Cells [frontiersin.org]
- 6. Biophysical and functional characterization of hippocalcin mutants responsible for human dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippocalcin: a calcium-binding protein of the EF-hand superfamily dominantly expressed in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. EF hand - Wikipedia [en.wikipedia.org]
- 10. Myristoylation of hippocalcin is linked to its calcium-dependent membrane association properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-affinity interaction of the N-terminal myristoylation motif of the neuronal calcium sensor protein hippocalcin with phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genecards.org [genecards.org]
- 13. rcsb.org [rcsb.org]
- 14. ¹H, ¹³C, and ¹⁵N chemical shift assignments of neuronal calcium sensor protein, hippocalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hippocalcin functions as a calcium sensor in hippocampal LTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
